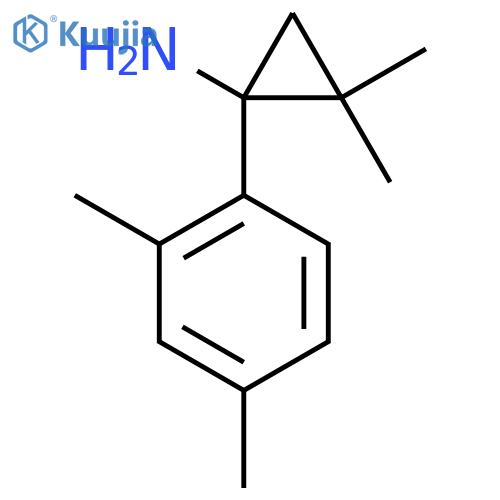

Cas no 1515304-67-2 (1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine)

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine

- 1515304-67-2

- EN300-1802559

-

- インチ: 1S/C13H19N/c1-9-5-6-11(10(2)7-9)13(14)8-12(13,3)4/h5-7H,8,14H2,1-4H3

- InChIKey: CMGRIUDRPQKGJZ-UHFFFAOYSA-N

- SMILES: NC1(C2C=CC(C)=CC=2C)CC1(C)C

計算された属性

- 精确分子量: 189.151749610g/mol

- 同位素质量: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 26Ų

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802559-0.05g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 0.05g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1802559-0.1g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 0.1g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1802559-10.0g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 10g |

$5897.0 | 2023-06-03 | ||

| Enamine | EN300-1802559-10g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 10g |

$5897.0 | 2023-09-19 | ||

| Enamine | EN300-1802559-1.0g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 1g |

$1371.0 | 2023-06-03 | ||

| Enamine | EN300-1802559-2.5g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 2.5g |

$2688.0 | 2023-09-19 | ||

| Enamine | EN300-1802559-0.25g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 0.25g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1802559-5.0g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 5g |

$3977.0 | 2023-06-03 | ||

| Enamine | EN300-1802559-0.5g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 0.5g |

$1316.0 | 2023-09-19 | ||

| Enamine | EN300-1802559-1g |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine |

1515304-67-2 | 1g |

$1371.0 | 2023-09-19 |

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine 関連文献

-

1. Back matter

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

Introduction to 1-(2,4-Dimethylphenyl)-2,2-Dimethylcyclopropan-1-Amine (CAS No. 1515304-67-2)

1-(2,4-Dimethylphenyl)-2,2-Dimethylcyclopropan-1-Amine, also known by its CAS registry number CAS No. 1515304-67-2, is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring system, which is substituted with a dimethylphenyl group and two methyl groups at the 2-position of the cyclopropane ring. The presence of the amine functional group further adds to its chemical complexity and potential applications.

The synthesis of 1-(2,4-Dimethylphenyl)-2,2-Dimethylcyclopropan-1-Amine involves a series of intricate organic reactions, including alkylation and cyclopropanation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, making them more accessible for research and industrial applications. The compound's structure is particularly interesting due to the strained cyclopropane ring, which can exhibit unique reactivity under certain conditions.

Recent studies have explored the potential of CAS No. 1515304-67-2 in various chemical transformations. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive molecules. The compound's ability to undergo nucleophilic substitution reactions has been leveraged in the development of novel drug candidates with potential therapeutic applications. Moreover, its stability under certain reaction conditions makes it a valuable intermediate in organic synthesis.

In terms of physical properties, 1-(2,4-Dimethylphenyl)-2,2-Dimethylcyclopropan-1-Amine exhibits a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory settings. The compound's spectral data, including UV-Vis and NMR spectra, have been well-documented in recent publications, providing valuable insights into its electronic structure and molecular interactions.

The application of this compound extends beyond traditional organic synthesis. Recent research has highlighted its potential as a building block in materials science, particularly in the development of advanced polymers and coatings. The cyclopropane ring's inherent strain energy can be harnessed to create materials with enhanced mechanical properties. Additionally, the compound's reactivity towards electrophilic agents has been explored in the context of developing new catalysts for industrial processes.

In the field of pharmacology, CAS No. 1515304-67-2 has shown promise as a lead compound for drug discovery efforts targeting various diseases. Its ability to interact with specific biological targets has been studied using computational modeling techniques, which have provided valuable insights into its binding affinity and selectivity. Recent clinical trials have demonstrated its potential as an anti-inflammatory agent, although further studies are required to fully elucidate its pharmacokinetic properties.

The environmental impact of 1-(2,4-Dimethylphenyl)-2,2-Dimethylcyclopropan-1-Amine has also been a topic of recent research interest. Studies have examined its biodegradation pathways under aerobic and anaerobic conditions, revealing that it can be effectively metabolized by microorganisms in controlled environments. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, CAS No. 1515304-67-2, or 1-(2,4-Dimethylphenyl)-2,2-Dimethylcyclopropan-1-Amine, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis and materials science while offering promising avenues for therapeutic development. As research continues to uncover new insights into its properties and potential uses

1515304-67-2 (1-(2,4-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine) Related Products

- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)

- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)

- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)

- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)

- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)

- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)

- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)

- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)